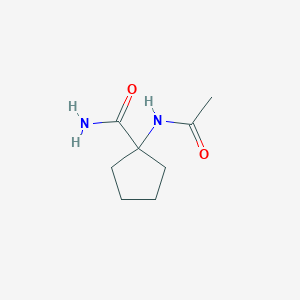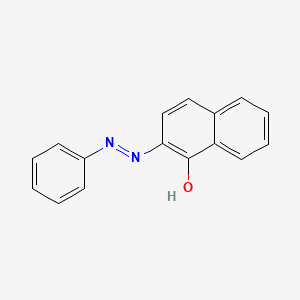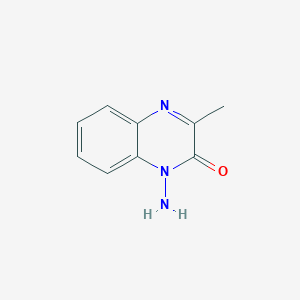
L-Alpha-phosphatidylethanolamine,beta-oleoyl-gamma-palmitoyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is a glycerophospholipid, a type of phospholipid that contains a glycerol backbone. This compound is an essential component of cell membranes, particularly in eukaryotic cells. It plays a crucial role in maintaining the structural integrity and functionality of cellular membranes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine can be synthesized through the esterification of glycerol with palmitic acid and oleic acid, followed by the phosphorylation of the resulting diacylglycerol with ethanolamine. The reaction typically involves the use of catalysts such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods: In industrial settings, the production of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine often involves enzymatic methods. Enzymes such as phospholipase D are used to catalyze the transphosphatidylation of phosphatidylcholine with ethanolamine, resulting in the formation of the desired phosphoethanolamine .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine undergoes various chemical reactions, including:
Oxidation: The unsaturated oleic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds in the compound can be hydrolyzed by phospholipases, resulting in the release of fatty acids and glycerophosphoethanolamine.
Substitution: The phosphate group can participate in substitution reactions, such as the exchange of ethanolamine with other amines.
Common Reagents and Conditions:
Hydrolysis: Enzymes like phospholipase A2 or phospholipase D are commonly used for hydrolysis reactions.
Substitution: Substitution reactions often involve the use of nucleophiles like amines in the presence of catalysts.
Major Products:
Oxidation: Hydroperoxides and aldehydes.
Hydrolysis: Fatty acids (palmitic acid and oleic acid) and glycerophosphoethanolamine.
Substitution: Various phosphoethanolamine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of lipid bilayers and membrane dynamics.
Biology: It plays a role in the study of membrane proteins and their interactions with lipids.
Medicine: It is used in the development of liposomal drug delivery systems and as a component of artificial lung surfactants.
Mécanisme D'action
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine exerts its effects primarily through its role in cell membranes. It contributes to membrane fluidity and stability, influencing the function of membrane-bound proteins and receptors. The compound can also participate in signaling pathways by serving as a precursor for bioactive lipids such as phosphatidic acid and diacylglycerol .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Similar in structure but contains choline instead of ethanolamine.
1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine: Contains two oleic acid moieties instead of one palmitic acid and one oleic acid.
1,2-Dipalmitoyl-sn-glycero-3-phosphoethanolamine: Contains two palmitic acid moieties instead of one palmitic acid and one oleic acid.
Uniqueness: 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine is unique due to its specific combination of fatty acids, which imparts distinct biophysical properties to membranes. The presence of both saturated (palmitic acid) and unsaturated (oleic acid) fatty acids allows for a balance between membrane rigidity and fluidity, making it an ideal component for various biological and industrial applications .
Propriétés
Formule moléculaire |
C39H76NO8P |
|---|---|
Poids moléculaire |
718.0 g/mol |
Nom IUPAC |
[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (E)-octadec-9-enoate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
Clé InChI |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C/CCCCCCCC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![4-Chloro-3-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816772.png)



![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]benzoselenazolium iodide](/img/structure/B13816785.png)




